(R)-Methyl 2-acetamidopropanoate

Catalog No.
S760045
CAS No.
19914-36-4
M.F
C6H11NO3
M. Wt
145,16 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Methyl 2-acetamidopropanoate

CAS Number

19914-36-4

Product Name

(R)-Methyl 2-acetamidopropanoate

IUPAC Name

methyl (2R)-2-acetamidopropanoate

Molecular Formula

C6H11NO3

Molecular Weight

145,16 g/mole

InChI

InChI=1S/C6H11NO3/c1-4(6(9)10-3)7-5(2)8/h4H,1-3H3,(H,7,8)/t4-/m1/s1

InChI Key

FQGVVDYNRHNTCK-SCSAIBSYSA-N

SMILES

CC(C(=O)OC)NC(=O)C

Synonyms

(R)-Methyl2-acetamidopropanoate;19914-36-4;Ac-d-ala-ome;AC1OCUYG;N-Acetyl-D-alaninemethyl;Acetyl-D-alaninemethylester;SCHEMBL1884920;CTK8B8585;(R)-N-acetylalaninemethylester;FQGVVDYNRHNTCK-SCSAIBSYSA-N;MolPort-008-267-305;ZINC402100;methyl(2R)-2-acetamidopropanoate;0238AB;ANW-60750;AJ-21827;AK-80485;CJ-03761;KB-47034;ZB012874;ST2414493;TC-149495;(R)-2-Acetylamino-propionicacidmethylester;K-5824

Canonical SMILES

CC(C(=O)OC)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)OC)NC(=O)C

Organic Synthesis:

  • Asymmetric Synthesis: Due to its chirality, (R)-Methyl 2-acetamidopropanoate can be used as a building block in the synthesis of other chiral molecules. Its asymmetric carbon center allows for the introduction of desired stereochemistry in target compounds. PubChem, (R)-Methyl 2-acetamidopropanoate:

Medicinal Chemistry:

  • Drug Discovery: (R)-Methyl 2-acetamidopropanoate can serve as a starting material for the synthesis of novel bioactive molecules. Its functional groups offer potential for further modification and exploration of its therapeutic properties. NCBI, PubChem:

Material Science:

  • Chiral Recognition: The chiral properties of (R)-Methyl 2-acetamidopropanoate can be exploited in the development of sensors and separation techniques for other chiral molecules. ScienceDirect, Enantioselective Separation of Enantiomers:

(R)-Methyl 2-acetamidopropanoate is a chiral compound with the molecular formula C6H11NO3C_6H_{11}NO_3 and a CAS number of 19914-36-4. It is categorized as an acetamido ester, specifically the methyl ester of the amino acid derivative 2-acetamidopropanoic acid. This compound features a methyl group attached to the carboxylic acid, making it a versatile intermediate in organic synthesis. The compound exhibits chirality due to the presence of a stereogenic center at the second carbon atom, which is significant for its biological activity and interactions.

Typical for esters and amides:

  • Hydrolysis: In aqueous conditions, it can hydrolyze to yield 2-acetamidopropanoic acid and methanol.
  • Transesterification: It can react with alcohols to form different esters.
  • Michael Addition: The compound can undergo Michael addition reactions, especially when reacted with nucleophiles such as thiolates, leading to the formation of more complex molecules .

Several synthetic routes can be employed to produce (R)-Methyl 2-acetamidopropanoate:

  • From Acetamido Propanoic Acid: The compound can be synthesized by esterifying 2-acetamidopropanoic acid with methanol in the presence of an acid catalyst.
  • Using Chiral Pool Synthesis: Starting from naturally occurring amino acids, one can introduce the acetyl group and subsequently methylate the carboxylic acid.
  • Enzymatic Methods: Enzymes such as lipases can be used for asymmetric synthesis, providing high selectivity for the desired enantiomer .

(R)-Methyl 2-acetamidopropanoate finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals due to its structural resemblance to amino acids.
  • Chemical Synthesis: It is utilized in organic synthesis for developing new compounds, particularly in medicinal chemistry.
  • Research: The compound is used in studies related to chirality and its effects on biological systems.

(R)-Methyl 2-acetamidopropanoate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Methyl 2-acetamidoacrylate1068-90-20.88
Methyl 2-acetamidobutanoate19436-52-30.84
Methyl N-acetyl-L-alaninate54571-66-30.79

Uniqueness

The uniqueness of (R)-Methyl 2-acetamidopropanoate lies in its specific stereochemistry and functional groups that confer distinct properties compared to these similar compounds. Its chiral nature allows for selective interactions in biological systems, which is crucial for drug development and efficacy.

XLogP3

-0.6

Dates

Modify: 2023-08-15
Wieland et al. A combinatorial approach to the identification of self-assembled ligands for rhodium-catalysed asymmetric hydrogenation. Nature Chemistry, doi: 10.1038/nchem.800, published online 22 August 2010 http://www.nature.com/nchem

Explore Compound Types